3-Amino-4-sulfamoylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

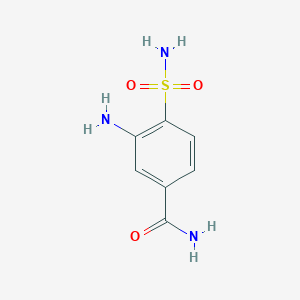

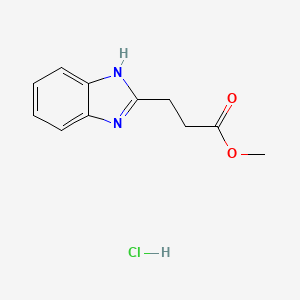

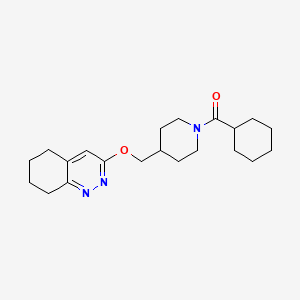

3-Amino-4-sulfamoylbenzamide is a chemical compound with the molecular formula C7H9N3O3S . It has a molecular weight of 215.23 and is typically found in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3O3S/c8-5-3-4(7(9)11)1-2-6(5)14(10,12)13/h1-3H,8H2,(H2,9,11)(H2,10,12,13) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Safety and Hazards

Mechanism of Action

Target of Action

3-Amino-4-sulfamoylbenzamide is a type of sulfonamide that has been investigated for its inhibitory effects on the metalloenzyme carbonic anhydrase (CA, EC 4.2.1.1) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .

Mode of Action

The compound interacts with carbonic anhydrases by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction results in the reduction of the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate and protons .

Biochemical Pathways

The inhibition of carbonic anhydrases by this compound affects several biochemical pathways. Carbonic anhydrases play a crucial role in maintaining acid-base balance in the body, participating in transport of carbon dioxide and bicarbonate between metabolizing tissues and the lungs, and in the formation of aqueous humor, cerebrospinal fluid, saliva, and gastric acid . Therefore, the inhibition of these enzymes can have significant effects on these processes.

Pharmacokinetics

Like other sulfonamides, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of this compound is the inhibition of carbonic anhydrases, which can lead to a decrease in the production of bicarbonate and protons, affecting various physiological processes where these enzymes play a role .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution in the body . Additionally, factors such as temperature and presence of other substances can affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that this compound can influence cell function . It may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is possible that this compound interacts with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It is possible that this compound interacts with certain transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications

properties

IUPAC Name |

3-amino-4-sulfamoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c8-5-3-4(7(9)11)1-2-6(5)14(10,12)13/h1-3H,8H2,(H2,9,11)(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFHVWWRFHGXTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2790874.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2790876.png)

methylidene}-1-[(4-methoxyphenyl)methyl]piperidin-2-one](/img/structure/B2790884.png)

![N-(4-ethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2790885.png)

![6-(furan-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2790893.png)